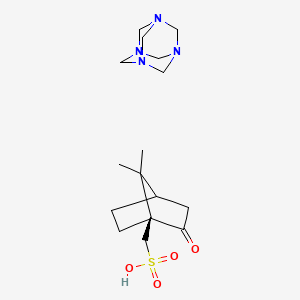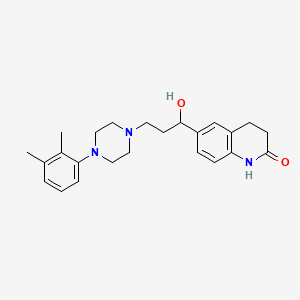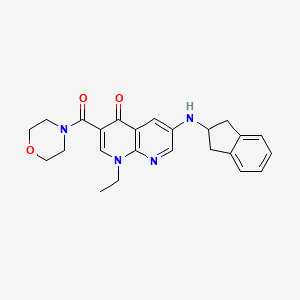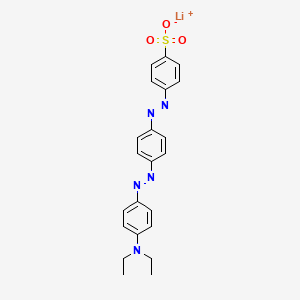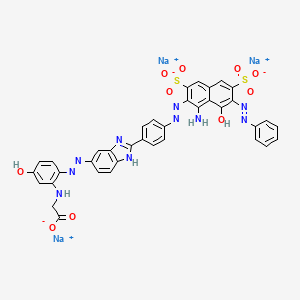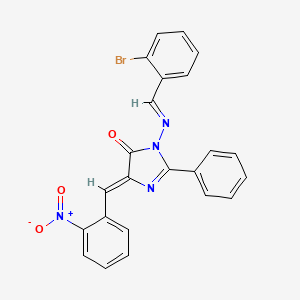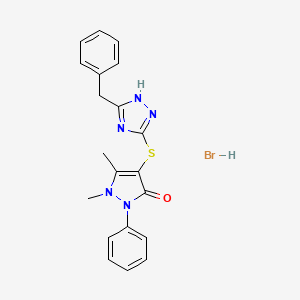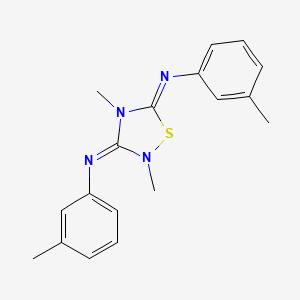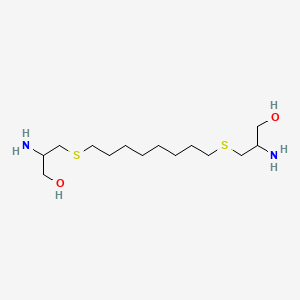
2,15-Diamino-4,13-dithia-1,16-hexadecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,15-Diamino-4,13-dithia-1,16-hexadecanediol is a chemical compound with the molecular formula C14H32N2O2S2 It is characterized by the presence of two amino groups, two sulfur atoms, and two hydroxyl groups within a hexadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Diamino-4,13-dithia-1,16-hexadecanediol typically involves multi-step organic reactions. One common method includes the reaction of a dithiol with an amino alcohol under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,15-Diamino-4,13-dithia-1,16-hexadecanediol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
2,15-Diamino-4,13-dithia-1,16-hexadecanediol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur and nitrogen metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,15-Diamino-4,13-dithia-1,16-hexadecanediol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfur atoms can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,15-Diamino-4,13-dithia-1,16-hexadecanediol: Unique due to its specific arrangement of functional groups.
This compound analogs: Compounds with similar structures but different functional groups or chain lengths.
Uniqueness
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
68704-81-4 |
|---|---|
Molecular Formula |
C14H32N2O2S2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
2-amino-3-[8-(2-amino-3-hydroxypropyl)sulfanyloctylsulfanyl]propan-1-ol |
InChI |
InChI=1S/C14H32N2O2S2/c15-13(9-17)11-19-7-5-3-1-2-4-6-8-20-12-14(16)10-18/h13-14,17-18H,1-12,15-16H2 |
InChI Key |
YUTCQYFHQGLEMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCSCC(CO)N)CCCSCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


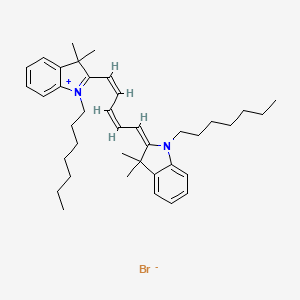

![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
